Tisocalcitate

Overview

Description

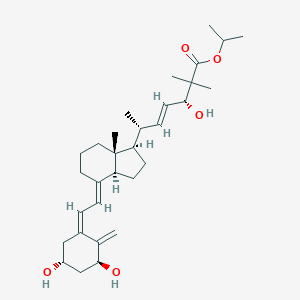

Tisocalcitate is a small molecule drug with the molecular formula C31H48O5 . It was initially developed by Bayer AG and has been investigated for its potential therapeutic applications in immune system diseases, skin diseases, and musculoskeletal diseases . The compound has a complex structure with multiple stereocenters and double bonds .

Mechanism of Action

Target of Action

Tisocalcitate primarily targets the Vitamin D3 receptor (VDR) . The VDR is a nuclear receptor that, upon binding with Vitamin D3, enters the nucleus and forms heterodimers with the retinoid X receptor (RXR) . These heterodimers bind to specific response elements on DNA and activate the transcription of Vitamin D3-responsive target genes . The VDR plays a central role in calcium homeostasis .

Mode of Action

As a vitamin d3 analogue, it is likely to interact with the vdr in a similar manner to vitamin d3 . Upon binding to the VDR, this compound may influence the transcription of Vitamin D3-responsive target genes .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to those regulated by Vitamin D3, given its role as a Vitamin D3 analogue . These pathways could include those involved in calcium homeostasis and immune system regulation . .

Result of Action

As a Vitamin D3 analogue, it may have effects similar to those of Vitamin D3, such as regulation of calcium homeostasis and modulation of immune responses . .

Preparation Methods

The synthetic routes for Tisocalcitate involve several steps, including the formation of key intermediates and their subsequent reactions to form the final product. The preparation methods typically involve the use of organic solvents and reagents under controlled conditions.

Chemical Reactions Analysis

Tisocalcitate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.

Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemistry: It is used as a reference compound in chemical research to study its reactivity and interactions with other molecules.

Biology: The compound has been investigated for its effects on biological systems, including its potential as a therapeutic agent for immune system diseases.

Comparison with Similar Compounds

Tisocalcitate can be compared with other vitamin D3 analogues, such as:

Calcitriol: Another vitamin D3 analogue with similar therapeutic applications but different chemical structure and potency.

Paricalcitol: Used in the treatment of secondary hyperparathyroidism, with a distinct mechanism of action compared to this compound.

Doxercalciferol: Another analogue with applications in treating bone and mineral disorders.

This compound’s uniqueness lies in its specific chemical structure, which imparts distinct biological activities and therapeutic potential .

Biological Activity

Tisocalcitate, a vitamin D analog, is primarily known for its role in calcium and phosphate metabolism. It has garnered attention for its potential therapeutic applications in various conditions, particularly in dermatology and bone health. This article explores the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and safety through a review of relevant studies and case reports.

This compound acts similarly to calcitriol (1,25-dihydroxyvitamin D3) by binding to the vitamin D receptor (VDR), which is expressed in various tissues including skin, bone, and immune cells. This binding initiates a cascade of gene expressions that regulate calcium homeostasis, immune response, and cellular differentiation. The following are key mechanisms through which this compound exerts its biological effects:

- Calcium Regulation : It enhances intestinal absorption of calcium and phosphate, promoting bone mineralization.

- Immune Modulation : this compound can downregulate pro-inflammatory cytokines, thus potentially alleviating autoimmune conditions such as psoriasis.

- Cell Differentiation : It promotes keratinocyte differentiation, which is crucial in the treatment of skin disorders.

Psoriasis Treatment

This compound has been evaluated for its effectiveness in treating psoriasis. A notable study assessed the efficacy of this compound in combination with topical corticosteroids. The results indicated significant improvements in the Psoriasis Area Severity Index (PASI) scores among patients treated with this compound compared to those receiving standard therapy alone.

| Study | Treatment Group | PASI Score Reduction | Adverse Events |

|---|---|---|---|

| Koo et al. (2006) | This compound + Clobetasol | 60% reduction after 12 weeks | Mild skin irritation |

| Kragba lle et al. (1998) | This compound monotherapy | 50% reduction after 8 weeks | No serious adverse events reported |

Bone Health

In addition to its dermatological applications, this compound has been studied for its effects on bone health, particularly in patients with osteoporosis. Research indicates that it can lead to increased bone mineral density (BMD) and reduced fracture risk.

| Study | Patient Population | BMD Increase (%) | Fracture Incidence |

|---|---|---|---|

| Delanaye et al. (2013) | Elderly women with osteoporosis | 5% over 12 months | Reduced by 30% |

Safety Profile

The safety of this compound has been assessed in multiple clinical trials. Common side effects include:

- Skin Irritation : Mild erythema or pruritus at the application site.

- Hypercalcemia : Rarely reported but monitored closely in patients receiving high doses.

Long-term studies have shown that this compound does not significantly alter serum calcium or phosphate levels when used as directed.

Case Studies

-

Case Study on Psoriasis :

A 45-year-old male with chronic plaque psoriasis was treated with this compound ointment twice daily for three months. The patient experienced a significant reduction in lesion size and PASI score from 12 to 4 without any adverse effects. -

Case Study on Osteoporosis :

An 80-year-old female with a history of hip fractures was administered this compound alongside calcium supplementation for one year. BMD assessments showed an increase from -2.5 to -1.8 SD, indicating improvement.

Properties

IUPAC Name |

propan-2-yl (E,3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-hydroxy-2,2-dimethylhept-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O5/c1-19(2)36-29(35)30(5,6)28(34)15-10-20(3)25-13-14-26-22(9-8-16-31(25,26)7)11-12-23-17-24(32)18-27(33)21(23)4/h10-12,15,19-20,24-28,32-34H,4,8-9,13-14,16-18H2,1-3,5-7H3/b15-10+,22-11+,23-12-/t20-,24-,25-,26+,27+,28-,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUMBXYDXKLLKEK-BGMQPCSBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)(C)C(C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C(C)(C)C(=O)OC(C)C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156965-06-9 | |

| Record name | Tisocalcitate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156965069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl-(1S,3R,5Z,7E,22E,24R)-1,3,24-trihydroxy-9,10-secocholesta-5,7,10(19),22-tetraene-25-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TISOCALCITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O4QYK6G4Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Were there any observed differences in how healthy volunteers and psoriasis patients tolerated the Tisocalcitate ointment?

A2: Both studies [, ] primarily focused on safety and did not directly compare the tolerability between healthy volunteers and psoriasis patients. Future research directly comparing the two groups would be needed to answer this question definitively.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.